N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide is an organic compound known for its intriguing chemical properties and significant potential across various fields. This compound belongs to a class of molecules containing both sulfonyl and acetamide functional groups, making it versatile in its applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can be accomplished through a multi-step synthetic process. The first step typically involves the formation of the sulfonyl intermediate. This may include the sulfonation of the tetrahydroquinoline core followed by sulfonamide formation via amination. The final step generally involves acetamidation of the phenyl ring through a nucleophilic substitution reaction under mild conditions, often catalyzed by organic or inorganic bases.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for precise control of temperature and reaction time, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the sulfamoyl group, which can transform it into various sulfonate esters.
Reduction: The compound’s quinoline ring can be subject to reduction, potentially yielding dihydroquinoline derivatives.
Substitution: N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can participate in nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of its functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution Reagents: Conditions often involve strong bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents.
Major Products
Major products from these reactions include sulfonate esters from oxidation, dihydroquinoline derivatives from reduction, and various substituted amides from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology and Medicine
In biological research, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide has potential as a lead compound in drug discovery, particularly in the development of sulfonamide-based therapeutics.
Industry
In industrial applications, it is useful in the synthesis of advanced materials and chemical products, contributing to the development of new technologies and manufacturing processes.
Mechanism of Action
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonyl and acetamide groups are critical in binding interactions, influencing the compound's bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
**N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)methanamide
**N-(4-{[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide
Uniqueness
Compared to these similar compounds, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exhibits unique physicochemical properties, such as specific solubility and reactivity profiles, which may confer advantages in certain applications, particularly in drug design and material science.
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-14-18(8-11-20(16)23)22-30(27,28)19-9-6-17(7-10-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIIBMCXMNUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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